Chitotriose Undecaacetate

Vue d'ensemble

Description

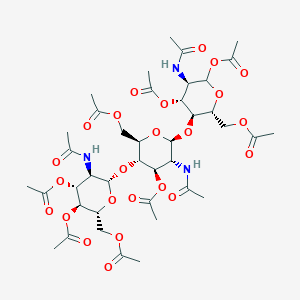

Chitotriose Undecaacetate is a derivative of chitotriose, a chitooligosaccharide composed of three N-acetylglucosamine unitsThis compound is primarily used as an intermediate in the synthesis of other complex molecules and has garnered interest due to its biochemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chitotriose Undecaacetate is typically synthesized through the acetylation of chitotriose. The process involves the reaction of chitotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the chitotriose molecule .

Industrial Production Methods

Industrial production of chitotriose and its derivatives, including this compound, often involves the enzymatic degradation of chitosan, a biopolymer derived from chitin. Specific chitosanases are used to break down chitosan into chitooligosaccharides, which are then further processed to obtain chitotriose. The chitotriose is subsequently acetylated to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Chitotriose Undecaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield chitotriose.

Oxidation: The compound can be oxidized to produce derivatives with different functional groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions are used to hydrolyze the acetyl groups.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophiles such as amines or thiols are used for substitution reactions

Major Products Formed

Hydrolysis: Chitotriose

Oxidation: Oxidized derivatives with aldehyde or carboxyl groups

Substitution: Substituted chitotriose derivatives with various functional groups

Applications De Recherche Scientifique

Chemical Applications

Chitotriose Undecaacetate serves as an important intermediate in the synthesis of complex molecules. Its applications in chemistry include:

- Synthesis of Neoglycoconjugates : When coupled with proteins, this compound can be used to create neoglycoconjugates that are useful for high-throughput microarray printing. This enables the characterization of carbohydrate-binding proteins and enzymes, facilitating research in glycoscience .

- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions due to its ability to undergo hydrolysis, oxidation, and substitution reactions, leading to the formation of diverse derivatives.

Biological Applications

The biological significance of this compound is evident in its interactions with biomolecules and its role in biological processes:

- Immune Response Modulation : Research indicates that chitooligosaccharides can stimulate innate immune responses in mammals. This compound may enhance the activity of chitin-binding proteins, which are crucial for the degradation of chitin and modulation of immune responses .

- Biological Activity Studies : Studies have shown that chitooligosaccharides possess antioxidant and anti-inflammatory properties. These characteristics suggest potential therapeutic applications in treating conditions related to oxidative stress and inflammation .

Medical Applications

This compound has been investigated for its potential therapeutic properties:

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of chitooligosaccharides, indicating their potential use in preventing oxidative damage within biological systems. This is particularly relevant for conditions such as lung inflammation and cancer .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing natural antimicrobial agents that could be used in food preservation or medical applications .

Industrial Applications

In industrial settings, this compound finds utility in various processes:

- Biocompatible Materials : It is used in the production of biocompatible materials which are essential for medical devices and drug delivery systems. The biocompatibility ensures minimal adverse reactions when these materials come into contact with biological tissues.

- Enzymatic Production Processes : The compound plays a role in enzymatic processes where chitinolytic enzymes convert chitin into valuable products like N-acetyl-D-glucosamine. This bioconversion process has implications for waste management and bioresource utilization .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mécanisme D'action

The mechanism of action of Chitotriose Undecaacetate involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, chitooligosaccharides, including chitotriose, have been shown to enhance the antitumor activity of certain drugs by promoting their uptake into cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chitobiose: A chitooligosaccharide composed of two N-acetylglucosamine units.

Chitosan: A biopolymer derived from chitin, composed of β-(1-4)-linked D-glucosamine units.

N-acetylchito-oligosaccharides: Derivatives of chitooligosaccharides with varying degrees of acetylation

Uniqueness

Chitotriose Undecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Unlike other chitooligosaccharides, the complete acetylation of chitotriose enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications .

Activité Biologique

Chitotriose undecaacetate, a derivative of chitooligosaccharides, is gaining attention due to its potential biological activities, particularly in the fields of immunology and antioxidant research. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is an oligosaccharide composed of three N-acetyl-D-glucosamine units (GlcNAc) with eleven acetyl groups. It is derived from chitin, a biopolymer found in the exoskeletons of crustaceans and insects. The compound's structure allows it to interact with biological systems effectively, leading to various biological activities.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. A study indicated that chitotriose exhibits a strong ability to scavenge hydroxyl radicals, with an IC50 value of 55 µM, making it more effective than several reference compounds . The mechanism involves the inhibition of reactive oxygen species (ROS), which are implicated in various diseases.

| Compound | IC50 Value (µM) |

|---|---|

| Chitotriose | 55 |

| Trolox | 95 |

| Aminoguanidine | 80 |

This suggests that chitotriose could be beneficial in preventing oxidative stress-related conditions.

2. Immunomodulatory Effects

Chitin and its derivatives, including this compound, are recognized as pathogen-associated molecular patterns (PAMPs) that can stimulate the innate immune response. Research has shown that these compounds can activate immune cells, promoting the production of cytokines and enhancing phagocytosis . This immunomodulatory effect is particularly relevant in developing therapeutic agents for infections and inflammatory diseases.

Case Study 1: Antifungal Activity

A comparative study investigated two chitinase-like proteins from Hevea brasiliensis that bound to chitotriose with high affinity. These proteins exhibited antifungal activity against Alternaria alternata, suggesting that chitotriose derivatives could play a role in plant defense mechanisms . The restoration of endochitinase activity through specific mutations further emphasizes the potential application of chitooligosaccharides in agricultural biotechnology.

Case Study 2: Gastrointestinal Absorption

Another study focused on the gastrointestinal absorption of chitobiose and chitotriose in rats. Results indicated that both oligosaccharides are appreciably absorbed from the intestine, supporting their potential as dietary supplements with health benefits . This absorption highlights their relevance in functional foods aimed at enhancing gut health and overall wellness.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows for effective neutralization of free radicals, reducing oxidative damage.

- Immune Activation : Interaction with immune receptors leads to enhanced cytokine production and immune cell activation.

- Enzyme Inhibition : Chitooligosaccharides can inhibit certain enzymes involved in inflammatory processes.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMZYRVOXWCPFH-RANHEDMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N3O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Chitotriose Undecaacetate in the synthesis of the novel lysozyme substrate?

A1: this compound serves as a crucial precursor in synthesizing 4-Methylcoumarin-7-yloxy tri-N-acetyl-β-chitotrioside (9). [] The research paper describes isolating this compound (3) alongside Chitotetraose Tetradecaacetate (4) via Sephadex LH-20 column chromatography after the acetolysis of chitin. [] Although the specific steps involving this compound are not detailed, its isolation in this process highlights its role as an intermediate compound in achieving the desired final product (9). This compound (9) acts as a comparable substrate to the novel 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10) in lysozyme assays. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.